![molecular formula C20H22O7 B11709090 Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2-{2-[4-(Metoxi-carbonil)fenoxi]etoxi}etoxi)benzoato de metilo es un compuesto orgánico con la fórmula molecular C18H18O6. Es conocido por su estructura compleja, que incluye múltiples grupos funcionales éter y éster. Este compuesto se utiliza en varios campos de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(2-{2-[4-(Metoxi-carbonil)fenoxi]etoxi}etoxi)benzoato de metilo típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la reacción del ácido 4-hidroxibenzoico con etilenglicol para formar un intermedio, que luego se esterifica con metanol en presencia de un catalizador como el ácido sulfúrico. El producto final se obtiene mediante procesos de purificación como la recristalización .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones de esterificación y eterificación a gran escala. El uso de reactores de flujo continuo y técnicas de purificación avanzadas garantiza un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(2-{2-[4-(Metoxi-carbonil)fenoxi]etoxi}etoxi)benzoato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los enlaces éter.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como el hidruro de sodio (NaH) y los haluros de alquilo.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y éteres sustituidos .
Aplicaciones Científicas De Investigación
El 4-(2-{2-[4-(Metoxi-carbonil)fenoxi]etoxi}etoxi)benzoato de metilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y la química de polímeros.
Biología: Se investiga su potencial como sonda bioquímica.
Medicina: Se explora su papel en los sistemas de administración de fármacos debido a su capacidad para formar complejos estables con varios fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual el 4-(2-{2-[4-(Metoxi-carbonil)fenoxi]etoxi}etoxi)benzoato de metilo ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. Los grupos éster y éter del compuesto facilitan la unión a sitios específicos, influyendo en las vías bioquímicas y los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxibenzoato de metilo: Un éster más simple con menos enlaces éter.
4-(2-{2-[4-(Metoxi-carbonil)fenoxi]etoxi}etoxi)fenilacetato de metilo: Un compuesto estructuralmente similar con un grupo acetilo adicional.
Singularidad
El 4-(2-{2-[4-(Metoxi-carbonil)fenoxi]etoxi}etoxi)benzoato de metilo es único debido a sus múltiples grupos éter y éster, que confieren reactividad química y estabilidad distintas. Esto lo hace particularmente valioso en síntesis orgánicas complejas y aplicaciones especializadas .
Propiedades
Fórmula molecular |
C20H22O7 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
methyl 4-[2-[2-(4-methoxycarbonylphenoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C20H22O7/c1-23-19(21)15-3-7-17(8-4-15)26-13-11-25-12-14-27-18-9-5-16(6-10-18)20(22)24-2/h3-10H,11-14H2,1-2H3 |
Clave InChI |
PLGRYUBAQRRYPZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
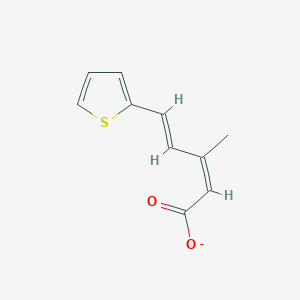
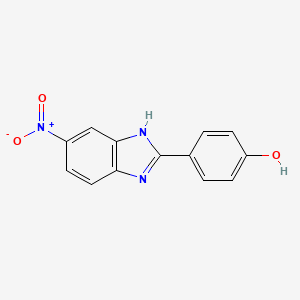
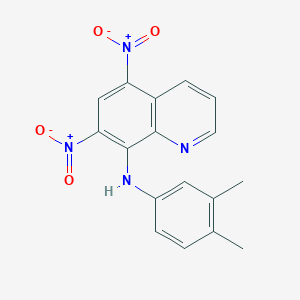
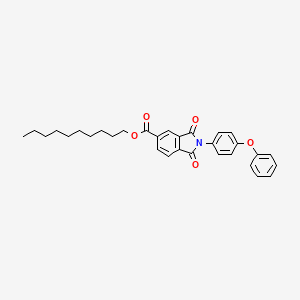
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
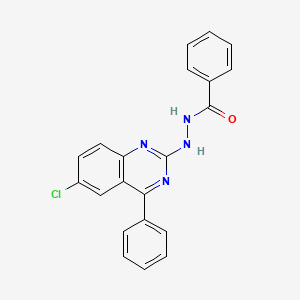
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
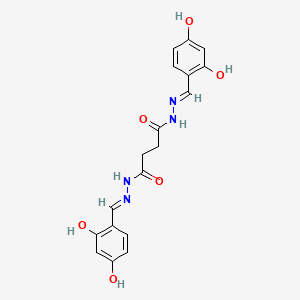
![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
